(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid
Overview
Description
“(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H12BNO4S . It has a molecular weight of 229.06 g/mol . This compound is typically stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group . The InChI representation of the molecule is InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3
.
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to form reversible covalent bonds with Lewis bases . This property has been exploited in the design of drugs and other bioactive compounds .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 229.07 g/mol and a molecular formula of C8H12BNO4S . The compound has two hydrogen bond donors and five hydrogen bond acceptors .
Scientific Research Applications
Drug Discovery and Development
Boronic acids have become increasingly significant in medicinal chemistry due to their unique properties, such as enhancing the potency of drugs or improving pharmacokinetics. The Food and Drug Administration (FDA) and Health Canada have approved several boronic acid drugs, with more in clinical trials. This highlights their potential in addressing various health conditions through novel therapeutic agents (Plescia & Moitessier, 2020).
Organic Electronics
Boronic acids and their derivatives are key in developing organic semiconductors for OLED devices. Their structural diversity allows for tuning electronic properties, making them suitable for applications in sensors, thin-film transistors, and photovoltaics. This opens avenues for metal-free infrared emitters and innovative electronic materials (Squeo & Pasini, 2020).
Water Purification
In seawater desalination, boron removal is crucial to meet drinking water standards. Research on reverse osmosis (RO) and nanofiltration (NF) membranes for boron removal has advanced, enhancing the efficiency of water purification processes. This research is vital for optimizing boron removal techniques in desalination applications, contributing to safer drinking water resources (Tu, Nghiem, & Chivas, 2010).
Antifungal Agents
Boronic acids exhibit significant antifungal properties, with applications ranging from agricultural protectants to human antifungal treatments. This includes the synthesis and testing of new boronic acid compounds as antifungal agents, highlighting their role in controlling infections and improving food security (Estevez-Fregoso et al., 2021).
Materials Science
Boronic acids are instrumental in the development of fire retardants and wood preservation technologies. Their dual functionality allows for innovative treatments that provide resistance to fire and biodegradation, especially in outdoor wood applications. This research supports the creation of safer, more durable materials for construction and other industries (Marney & Russell, 2008).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with 1,2 and 1,3 cis-diols motifs of carbohydrates .
Mode of Action
(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, like other boronic acids, forms fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates, generally affording five-/six-membered cyclic boronic esters .
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Boronic acids are known to interact with carbohydrates, which can have various effects depending on the specific context .
Action Environment
The stability of boronic acids can be influenced by factors such as ph and temperature .
Safety and Hazards
The safety information available for “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
[3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZBEMZKWQBTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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